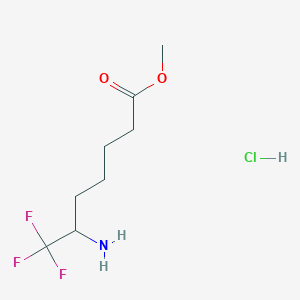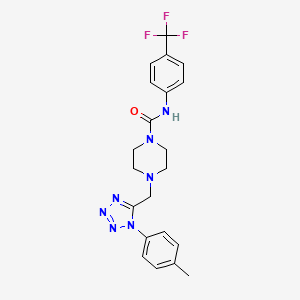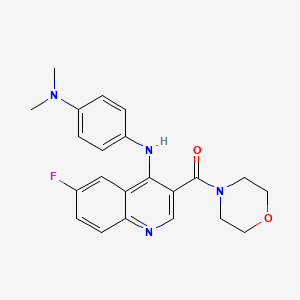
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a quinoline group, a morpholino group, and a dimethylamino group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Morpholino groups are commonly used in antisense oligomers to modify gene expression . Dimethylamino groups are basic functional groups that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, morpholino, and dimethylamino groups. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dimethylamino group, being basic, could participate in acid-base reactions. The quinoline core, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino and dimethylamino groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The process of synthesizing and characterizing novel compounds often involves morpholino methanone derivatives. For example, the synthesis of new fluorophores for biological studies, as well as the development of novel heterocycles with potential bioactive properties, showcases the importance of such chemical entities in medicinal chemistry and materials science. These compounds are characterized using various spectroscopic methods including NMR, IR, LC-MS, and X-ray diffraction studies, highlighting their versatility in different fields of research (Pudjiastuti et al., 2010).
Biological Applications
In the realm of biological applications, these compounds are evaluated for their antiproliferative activity against different cancer cell lines. The synthesis of specific morpholino methanone derivatives has led to compounds that exhibit distinct inhibition of cancer cell growth, indicating their potential use in cancer therapy (Tang et al., 2018). Additionally, the design of fluorescent sensors for detecting ions in biological systems demonstrates the utility of these compounds in bioanalytical chemistry. For example, a novel tetrahydroquinazolin-2-amine-based fluorescent sensor for Zn2+ shows how these compounds can be utilized for environmental monitoring and in the study of biochemical processes (Jinlai et al., 2016).
Material Science
In material science, the application extends to the development of organic light-emitting diodes (OLEDs) where phosphorescent Ir(III) complexes based on aryl(morpholino)methanone ligands are synthesized. These complexes have been used in multilayer devices, demonstrating efficient red emission, which is crucial for the advancement of display and lighting technologies (Kang et al., 2011).
Environmental Sensing
Furthermore, these compounds play a role in environmental sensing, such as the development of colorimetric and fluorescence sensors for pH, which are crucial for various applications including environmental monitoring, food industry, and biological research. These sensors can undergo significant changes in their fluorescence properties in response to pH variations, making them useful for real-time, non-invasive measurements (Halder et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to michler’s ketone , which is known to be an intermediate in the production of dyes and pigments .
Mode of Action
Based on its structural similarity to michler’s ketone , it may interact with its targets in a similar manner. Michler’s ketone is an electron-rich derivative of benzophenone and is used as a photosensitizer .
Biochemical Pathways
Michler’s ketone, a structurally similar compound, is known to be involved in the synthesis of dyes and pigments .
Pharmacokinetics
Its structural similarity to michler’s ketone suggests that it may have similar pharmacokinetic properties.
Result of Action
Propiedades
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-26(2)17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(28)27-9-11-29-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXDRAWYVRVUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)
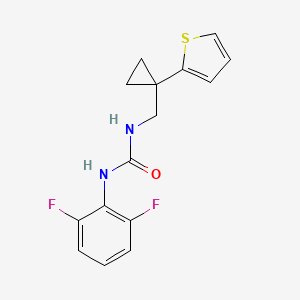

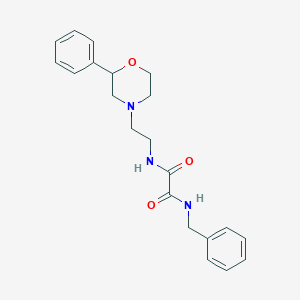
![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)
![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2472581.png)
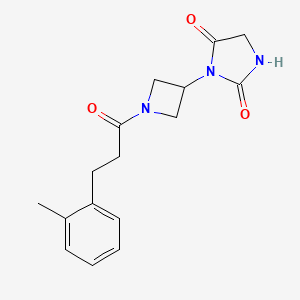

![N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472586.png)
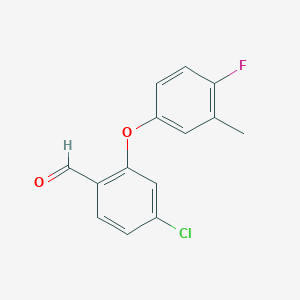
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)
